(-)-gamma-Ionone

Descripción

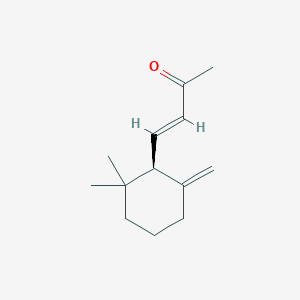

Structure

3D Structure

Propiedades

Fórmula molecular |

C13H20O |

|---|---|

Peso molecular |

192.3 g/mol |

Nombre IUPAC |

(E)-4-[(1R)-2,2-dimethyl-6-methylidenecyclohexyl]but-3-en-2-one |

InChI |

InChI=1S/C13H20O/c1-10-6-5-9-13(3,4)12(10)8-7-11(2)14/h7-8,12H,1,5-6,9H2,2-4H3/b8-7+/t12-/m0/s1 |

Clave InChI |

SFEOKXHPFMOVRM-GUOLPTJISA-N |

SMILES |

CC(=O)C=CC1C(=C)CCCC1(C)C |

SMILES isomérico |

CC(=O)/C=C/[C@H]1C(=C)CCCC1(C)C |

SMILES canónico |

CC(=O)C=CC1C(=C)CCCC1(C)C |

Origen del producto |

United States |

Foundational & Exploratory

(-)-Gamma-Ionone: A Technical Guide to Natural Occurrence and Isolation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of (-)-gamma-ionone, a rare natural isomer of the ionone family. It details its origins in nature through carotenoid degradation, outlines generalized yet detailed protocols for its theoretical isolation and purification, and presents its biosynthetic pathway. Due to its rarity, specific quantitative data on the natural abundance of this compound is limited in scientific literature.

Natural Occurrence of this compound

This compound, systematically known as (R)-(-)-4-(2,2-Dimethyl-6'-methylenecyclohexyl)-but-3-en-2-one, is a C13-apocarotenoid, a class of compounds formed by the enzymatic or oxidative degradation of carotenoids.[1] While its alpha and beta isomers are more commonly found and studied, gamma-ionone is considered a rare natural isomer.[2] Its presence has been reported in a few natural sources, although comprehensive quantitative analysis remains scarce.

Ionones, in general, are recognized as significant aroma compounds in a variety of essential oils and are derived from the breakdown of carotenoids like β-carotene.[1][3] The characteristic violet and woody scent of many flowers and fruits is attributed to these compounds.[4] The this compound enantiomer is noted for its distinct weak green, fruity, and pineapple-like odor with metallic and woody nuances.[5]

Quantitative Data on Natural Sources

The following table summarizes the known natural sources of gamma-ionone. It is critical to note that the specific enantiomer is often not specified in literature, and quantitative data for the (-) isomer is largely unavailable.

| Natural Source | Species | Plant Part | Reported Concentration of this compound |

| Tamarind | Tamarindus indica | Fruit, Seed | Presence noted, but not quantified.[6] |

| Tomato | Solanum lycopersicum | Fruit | Presence noted, but not quantified.[6] |

Note: The data available is limited and often does not differentiate between ionone isomers or enantiomers. Further research is required to quantify the natural abundance of this compound specifically.

Biosynthesis of Ionones

Ionones are not synthesized de novo but are products of the oxidative cleavage of C40 carotenoids. This process is primarily mediated by a class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs).[1][3] The biosynthetic pathway represents a key logical relationship in understanding the origin of this compound.

Biosynthetic Pathway Diagram

The following diagram illustrates the enzymatic conversion of a carotenoid precursor, such as β-carotene, into ionone isomers. The formation of the specific gamma-isomer is dependent on the cyclization of the pseudoionone intermediate.

Caption: Biosynthetic pathway of ionones from β-carotene.

Isolation and Purification Protocols

Due to the scarcity of this compound in natural matrices, a dedicated, optimized protocol for its isolation does not exist in the literature. However, a generalized multi-step methodology can be proposed based on standard practices for isolating volatile terpenoids from plant materials. This involves primary extraction followed by chromatographic purification and enantiomeric separation.

Experimental Workflow Diagram

The logical flow for isolating this compound from a natural source is depicted below.

Caption: Generalized experimental workflow for the isolation of this compound.

Protocol 1: Steam Distillation for Essential Oil Extraction

This protocol describes the initial extraction of volatile compounds, including ionones, from a plant matrix.

Objective: To extract the essential oil fraction containing ionones from plant material.

Materials:

-

Plant material (fresh or dried)

-

Distilled water

-

Steam distillation apparatus (boiling flask, biomass flask, still head, condenser, receiver/separatory funnel)[7][8]

-

Heating mantle

-

Clamps and stands

Procedure:

-

Preparation: Weigh the plant material and break it into smaller pieces to increase the surface area for efficient extraction.

-

Apparatus Setup: Assemble the steam distillation unit. Fill the boiling flask to approximately two-thirds with distilled water. Place the prepared plant material into the biomass flask.[7]

-

Distillation: Heat the boiling flask using the heating mantle. Steam will pass through the plant material, volatilizing the essential oils.

-

Condensation: The steam and volatile compound mixture will travel to the condenser, where it cools and returns to a liquid state.

-

Collection: Collect the distillate, which will consist of an immiscible mixture of water (hydrosol) and the essential oil, in the receiver.[9]

-

Duration: Continue the distillation process until no more oil is observed in the newly forming distillate, typically for 2-4 hours.

-

Separation: Once cooled, separate the essential oil layer from the aqueous layer using the separatory funnel. The essential oil is typically less dense and will form the upper layer.

Protocol 2: Purification and Enantiomeric Separation

This protocol outlines the purification of the crude essential oil to isolate the target this compound.

Objective: To separate and purify this compound from the crude essential oil extract.

Materials:

-

Crude essential oil from Protocol 1

-

Anhydrous sodium sulfate

-

Silica gel (for column chromatography)

-

Solvents (e.g., hexane, ethyl acetate)

-

Rotary evaporator

-

Column chromatography apparatus

-

Gas chromatograph (GC) equipped with a chiral stationary phase column (e.g., a cyclodextrin derivative) and a Mass Spectrometry (MS) detector.[10][11]

Procedure:

-

Drying: Dry the collected essential oil over anhydrous sodium sulfate to remove any residual water.

-

Concentration: Remove the extraction solvent under reduced pressure using a rotary evaporator to yield the crude concentrated extract.

-

Column Chromatography (Pre-purification):

-

Prepare a silica gel column using a non-polar solvent like hexane.

-

Load the concentrated crude extract onto the column.

-

Elute the column with a solvent gradient, starting with a non-polar solvent (e.g., 100% hexane) and gradually increasing the polarity (e.g., by adding ethyl acetate).

-

Collect fractions and analyze them by Thin Layer Chromatography (TLC) or GC-MS to identify the fractions containing ionones.

-

Combine the ionone-rich fractions and concentrate them.

-

-

Chiral Gas Chromatography (Enantioselective Separation):

-

Inject the purified ionone fraction into a GC equipped with a chiral column.

-

Develop a temperature gradient program that allows for the baseline separation of the (R)-(-) and (S)-(+) enantiomers of gamma-ionone. The specific conditions will depend on the column used.

-

The two enantiomers will have different retention times, allowing for their separation and quantification.[11]

-

-

Identification and Confirmation:

-

Use a coupled Mass Spectrometer (MS) to confirm the identity of the gamma-ionone peak based on its fragmentation pattern.[12]

-

The absolute configuration as this compound can be confirmed by comparing the retention time to a certified reference standard.

-

This guide provides a framework for understanding and approaching the study of this compound. The provided protocols are generalized and should be optimized based on the specific plant matrix and available laboratory equipment. Further research into the natural distribution and biological activity of this rare apocarotenoid is warranted.

References

- 1. researchgate.net [researchgate.net]

- 2. researchgate.net [researchgate.net]

- 3. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. The gamma-Ionones [leffingwell.com]

- 6. gamma-ionone, 79-76-5 [thegoodscentscompany.com]

- 7. engineering.iastate.edu [engineering.iastate.edu]

- 8. ellementalpro.com [ellementalpro.com]

- 9. flinnsci.com [flinnsci.com]

- 10. gamma-Ionone (CAS 79-76-5)|High Purity|For Research [benchchem.com]

- 11. researchgate.net [researchgate.net]

- 12. repository.aaup.edu [repository.aaup.edu]

Spectroscopic Data of (-)-γ-Ionone: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

(-)-γ-Ionone is a chiral terpenoid ketone, a significant contributor to the fragrance of various essential oils, and a valuable building block in the synthesis of fine chemicals and pharmaceuticals. Its specific enantiomeric form dictates its sensory properties and biological activity, making detailed spectroscopic characterization crucial for quality control, structural elucidation, and understanding its interactions in biological systems. This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for γ-ionone. Due to the limited availability of experimental data for the specific (-)-enantiomer, this guide presents the available data for γ-ionone and provides predicted values based on its structure, alongside a discussion on the importance of chiral-specific analysis.

Mass Spectrometry (MS)

Mass spectrometry is a powerful analytical technique for determining the molecular weight and elemental composition of a compound, as well as providing structural information through fragmentation patterns.

Data Presentation

The electron ionization mass spectrum of γ-ionone is characterized by a molecular ion peak and several key fragment ions. The data presented in Table 1 is compiled from the NIST Mass Spectrometry Data Center.[1]

Table 1: Mass Spectrometry Data for γ-Ionone

| m/z | Relative Intensity (%) | Proposed Fragment |

| 192 | ~10 | [M]+ (Molecular Ion) |

| 177 | ~20 | [M - CH₃]+ |

| 149 | ~15 | [M - C₃H₇]+ |

| 121 | ~80 | [C₉H₁₃]+ |

| 93 | 100 | [C₇H₉]+ (Base Peak) |

| 43 | ~95 | [CH₃CO]+ |

Experimental Protocol

Sample Preparation: A dilute solution of γ-ionone is prepared in a volatile organic solvent, such as methanol or dichloromethane.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS) is typically used for the analysis of volatile compounds like γ-ionone.

GC Conditions:

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Inlet Temperature: 250 °C.

-

Oven Temperature Program: Start at 50 °C, hold for 2 minutes, then ramp to 250 °C at a rate of 10 °C/min, and hold for 5 minutes.

MS Conditions:

-

Ionization Mode: Electron Ionization (EI).

-

Ionization Energy: 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

-

Ion Source Temperature: 230 °C.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the chemical environment of individual protons (¹H NMR) and carbon atoms (¹³C NMR).

Data Presentation

Table 2: Predicted ¹H NMR Spectroscopic Data for γ-Ionone

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| H-2 | ~2.1-2.3 | m | 2H | |

| H-3 | ~1.4-1.6 | m | 2H | |

| H-4 | ~1.8-2.0 | m | 2H | |

| H-6 | ~2.8-3.0 | m | 1H | |

| H-7 | ~6.1-6.3 | d | ~16 | 1H |

| H-8 | ~6.8-7.0 | dd | ~16, ~9 | 1H |

| H-10 | ~2.2-2.4 | s | 3H | |

| H-11, H-12 | ~1.0-1.2 | s | 6H | |

| H-13a | ~4.7-4.9 | s | 1H | |

| H-13b | ~4.9-5.1 | s | 1H |

Table 3: Predicted ¹³C NMR Spectroscopic Data for γ-Ionone

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-1 | ~35-40 |

| C-2 | ~25-30 |

| C-3 | ~20-25 |

| C-4 | ~30-35 |

| C-5 | ~145-150 |

| C-6 | ~50-55 |

| C-7 | ~130-135 |

| C-8 | ~145-150 |

| C-9 | ~198-202 |

| C-10 | ~25-30 |

| C-11, C-12 | ~28-33 |

| C-13 | ~110-115 |

Experimental Protocol

Sample Preparation: Approximately 5-10 mg of the purified (-)-γ-ionone sample is dissolved in about 0.6 mL of a deuterated solvent (e.g., CDCl₃) in a 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) equipped with a broadband probe.

¹H NMR Acquisition:

-

Pulse Sequence: A standard single-pulse experiment (e.g., 'zg30').

-

Spectral Width: 0-12 ppm.

-

Number of Scans: 16-64, depending on the sample concentration.

-

Relaxation Delay: 1-2 seconds.

-

Temperature: 298 K.

¹³C NMR Acquisition:

-

Pulse Sequence: A proton-decoupled pulse sequence (e.g., 'zgpg30').

-

Spectral Width: 0-220 ppm.

-

Number of Scans: 1024 or more, due to the low natural abundance of ¹³C.

-

Relaxation Delay: 2-5 seconds.

-

Temperature: 298 K.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.

Data Presentation

Table 4: Expected Infrared Absorption Bands for γ-Ionone

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| ~3080 | C-H stretch | =C-H (alkene) |

| 2960-2850 | C-H stretch | C-H (alkane) |

| ~1675 | C=O stretch | α,β-unsaturated ketone |

| ~1645 | C=C stretch | Alkene |

| ~1460 | C-H bend | CH₂ |

| ~1375 | C-H bend | CH₃ |

| ~890 | C-H bend | =CH₂ (out-of-plane) |

Experimental Protocol

Sample Preparation: For liquid samples like γ-ionone, a thin film can be prepared by placing a drop of the neat liquid between two sodium chloride (NaCl) or potassium bromide (KBr) plates. Alternatively, Attenuated Total Reflectance (ATR) can be used by placing a drop of the sample directly on the ATR crystal.

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer.

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans are typically co-added to improve the signal-to-noise ratio.

-

Background: A background spectrum of the empty sample holder (or clean ATR crystal) is recorded and automatically subtracted from the sample spectrum.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic analysis and identification of a chiral compound like (-)-γ-ionone.

Caption: Workflow for the spectroscopic analysis of this compound.

Conclusion and Future Outlook

This technical guide provides a summary of the available and predicted spectroscopic data for (-)-γ-ionone. While mass spectrometry data is well-documented, there is a clear need for the publication of high-resolution, experimental NMR and IR data for the specific (-)-enantiomer. Such data is essential for the unambiguous identification and quality control of this important chiral molecule in research and industrial applications. Future work should focus on the isolation or enantioselective synthesis of (-)-γ-ionone followed by its thorough spectroscopic characterization. Furthermore, advanced techniques such as chiral chromatography coupled with spectroscopic detectors are crucial for the separation and analysis of its enantiomers, which is of paramount importance in the fields of flavor chemistry and drug development.

References

An In-depth Technical Guide to the Biological Activity of (-)-γ-Ionone Enantiomers

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activities associated with γ-ionone, with a specific focus on the stereoselectivity of its enantiomers. While research on γ-ionone is less extensive than on its α- and β-isomers, existing studies reveal significant differences in the biological perception and activity between its (+) and (-) enantiomers, primarily in the realm of olfaction. This document synthesizes available data, outlines key experimental protocols, and visualizes the underlying molecular pathways.

Introduction to γ-Ionone and Stereoisomerism

γ-Ionone is a monocyclic terpenoid and a rare natural isomer of the ionone family, characterized by an exocyclic double bond which confers greater thermal stability compared to its α-isomer.[1] Its chemical structure contains a chiral center at the C-6 position of the cyclohexene ring, resulting in two non-superimposable mirror images, or enantiomers: (R)-(+)-γ-ionone and (S)-(-)-γ-ionone.[1] This stereoisomerism is a critical factor in its biological activity, as molecular recognition systems in biology, such as olfactory receptors, are often highly sensitive to the three-dimensional shape of a ligand. The separation and characterization of these enantiomers are crucial for understanding their distinct biological effects.

Olfactory Perception: The Primary Biological Activity

The most well-documented biological activity of γ-ionone enantiomers relates to the sense of smell. Olfactory receptors (ORs), located in the cell membranes of olfactory receptor neurons, are G protein-coupled receptors (GPCRs) that initiate a signal transduction cascade upon binding to an odorant molecule.[2][3] The interaction between an odorant and an OR is highly specific, and even subtle differences in molecular shape, such as those between enantiomers, can lead to significant variations in perceived scent and detection threshold.

An olfactory evaluation of γ-ionone enantiomers has demonstrated a substantial difference in both fragrance response and detection threshold between the (+) and (-) forms, highlighting the stereospecificity of the human olfactory system.[4]

The Olfactory Signal Transduction Pathway

The canonical olfactory signaling cascade is initiated when a γ-ionone enantiomer binds to its specific olfactory receptor. This event triggers a conformational change in the receptor, leading to the activation of a specialized heterotrimeric G-protein, Gαolf.[5][6] The activated Gαolf subunit then stimulates adenylyl cyclase type III, which catalyzes the conversion of ATP to cyclic AMP (cAMP).[3][7] The subsequent increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of Na+ and Ca2+ ions.[5][6] This influx depolarizes the neuron. The rise in intracellular Ca2+ further amplifies this depolarization by opening Ca2+-activated Cl- channels, leading to an efflux of Cl-.[3][5] If the resulting receptor potential is strong enough, it triggers an action potential that travels to the olfactory bulb in the brain, where the information is processed as a specific scent.[5]

References

- 1. gamma-Ionone (CAS 79-76-5)|High Purity|For Research [benchchem.com]

- 2. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 3. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. academic.oup.com [academic.oup.com]

- 6. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 7. Reactome | Olfactory Signaling Pathway [reactome.org]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the Olfactory Properties of (-)-gamma-Ionone Isomers

This technical guide provides a comprehensive overview of the olfactory properties of this compound and its isomers. It delves into the quantitative olfactory data, detailed experimental protocols for their characterization, and the underlying biochemical signaling pathways.

Introduction to this compound and its Stereoisomers

Gamma-ionone is a C13-norisoprenoid, a class of aroma compounds derived from the degradation of carotenoids.[1] It is a key contributor to the fragrance of many flowers and fruits, particularly noted for its violet-like scent. The molecule possesses a chiral center, leading to the existence of two enantiomers: (R)-(-)-gamma-ionone and (S)-(+)-gamma-ionone. These stereoisomers, while chemically similar, exhibit remarkably different olfactory properties, highlighting the stereospecificity of the human olfactory system.[2] The significant divergence in both odor character and detection threshold between these enantiomers underscores their importance in the fields of perfumery, flavor chemistry, and sensory neuroscience.[3]

Quantitative Olfactory Data

The olfactory characteristics of the this compound enantiomers have been quantified to determine their respective potencies and sensory profiles. The data clearly illustrates a substantial difference in both odor threshold and qualitative description between the (R)- and (S)- forms.

| Isomer | Odor Description | Odor Threshold (in air) |

| (R)-(-)-gamma-Ionone | Weak green, fruity, pineapple-like with metallic aspects; slightly woody, ionone-type nuances are also present. | 11 ppb |

| (S)-(+)-gamma-Ionone | Linear, very pleasant, floral, green, woody odor with a very natural violet tonality; the most powerful and pleasant isomer. | 0.07 ppb |

Data sourced from Leffingwell & Associates.[2]

Experimental Protocols

The characterization of the olfactory properties of this compound and its isomers relies on precise and sensitive analytical techniques. The following are detailed methodologies for key experiments.

The preparation of optically active gamma-ionone isomers is crucial for their individual olfactory evaluation. A common approach involves the following key steps:[3]

-

Preparation of Racemic γ-Ionol: The synthesis often begins with the creation of a racemic mixture of γ-ionol, a precursor to γ-ionone.

-

Diastereoisomeric Enrichment: The first step towards separation involves the enrichment of diastereoisomers, for instance, through the formation of 4-nitrobenzoate derivatives of the racemic γ-ionol.[3]

-

Enantioselective Lipase-Mediated Kinetic Acetylation: A key step is the kinetic resolution of the racemic γ-ionol using a lipase enzyme (e.g., from Pseudomonas cepacia). The enzyme preferentially acetylates one enantiomer, leaving the other as an alcohol. For example, the lipase-mediated acetylation of γ-ionol can afford the corresponding acetate and the unreacted alcohol, which are precursors to (-)- and (+)-γ-ionone, respectively.[3]

-

Oxidation to Ketones: The separated alcohol and the deacetylated acetate are then oxidized to their corresponding ketones, yielding enantiomerically pure (R)-(-)-gamma-ionone and (S)-(+)-gamma-ionone.

-

Purification and Analysis: The final products are purified using techniques such as column chromatography. The enantiomeric excess and chemical purity are confirmed by chiral gas chromatography and spectroscopy (¹H NMR, ¹³C NMR, IR, and MS).[3]

A more general, non-enantioselective synthesis of ionones involves a two-step process:[4]

-

Aldol Condensation: Citral and acetone undergo an aldol condensation in the presence of a base catalyst to form pseudoionone.[4]

-

Acid-Catalyzed Cyclization: The resulting pseudoionone is then cyclized in an acidic environment. The choice of acid and reaction conditions can influence the ratio of α-, β-, and γ-ionone isomers produced.[4]

Gas Chromatography-Olfactometry (GC-O) is a powerful technique that combines the separation capabilities of gas chromatography with the sensitivity of the human nose as a detector.[5][6]

-

Sample Preparation: The purified ionone isomer is diluted in a suitable solvent to create a series of concentrations. For headspace analysis, the sample is placed in a vial and equilibrated.

-

Instrumentation: A gas chromatograph is equipped with a column suitable for separating volatile compounds. At the end of the column, the effluent is split between a conventional detector (e.g., a Mass Spectrometer - MS, or a Flame Ionization Detector - FID) and a heated sniffing port.[7][8]

-

GC Separation: A small volume of the sample is injected into the GC. The instrument separates the volatile compounds based on their boiling points and interactions with the stationary phase of the column.

-

Olfactometry: A trained panel of human assessors sniffs the effluent from the sniffing port. As compounds elute from the column, the assessors record the time, duration, intensity, and a qualitative description of any perceived odor.

-

Data Analysis (Aroma Extract Dilution Analysis - AEDA): To determine the odor threshold, a dilution series of the sample is analyzed. The Flavor Dilution (FD) factor is determined as the highest dilution at which the odor of the compound is still detectable by the assessor.[6] This provides a semi-quantitative measure of the odor potency.

-

Compound Identification: The parallel MS detector provides mass spectra of the eluting compounds, allowing for their positive identification. By correlating the retention time of the odor event with the MS data, the specific compound responsible for the scent is identified.[5]

Visualizations of Pathways and Workflows

Caption: Stereoisomeric relationship and resulting olfactory profiles of γ-ionone enantiomers.

Caption: Workflow for the determination of olfactory properties using GC-O/MS.

Caption: The canonical G-protein coupled olfactory signal transduction pathway.

Mechanism of Olfactory Perception

The perception of odor begins when a volatile molecule, such as a gamma-ionone isomer, binds to specific Olfactory Receptors (ORs) located on the cilia of olfactory sensory neurons in the nasal epithelium.[9] These receptors are G-protein coupled receptors (GPCRs).[10][11] The binding event initiates a conformational change in the receptor, which in turn activates an associated G-protein, specifically G_olf.[12][13]

The activated G_olf stimulates adenylyl cyclase III, an enzyme that converts ATP into cyclic AMP (cAMP).[14] The increase in intracellular cAMP concentration opens cyclic nucleotide-gated (CNG) ion channels, allowing an influx of sodium (Na⁺) and calcium (Ca²⁺) ions into the cell.[9][15] This influx of positive ions leads to the depolarization of the neuron's membrane. The signal is further amplified by Ca²⁺-activated chloride (Cl⁻) channels, which open in response to the increased intracellular calcium and allow for an efflux of chloride ions.[16] If this depolarization reaches a sufficient threshold, it triggers an action potential that travels along the neuron's axon to the olfactory bulb in the brain, where the signal is processed and perceived as a specific scent.[9]

Conclusion

The distinct olfactory properties of the enantiomers of gamma-ionone serve as a prime example of the high degree of specificity within the olfactory system. The powerful and pleasant violet scent of (S)-(+)-gamma-ionone, contrasted with the weaker, metallic-fruity aroma of its (R)-(-)-counterpart, is determined by the precise three-dimensional interaction between the odorant molecule and its corresponding olfactory receptor(s).[2][17] Understanding these structure-activity relationships, the methodologies for their characterization, and the underlying signaling cascades is fundamental for advancements in fragrance design, flavor chemistry, and the development of novel therapeutics targeting olfactory pathways.

References

- 1. Ionone - Wikipedia [en.wikipedia.org]

- 2. The gamma-Ionones [leffingwell.com]

- 3. researchgate.net [researchgate.net]

- 4. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 5. mdpi.com [mdpi.com]

- 6. Gas chromatography-olfactometry - Wikipedia [en.wikipedia.org]

- 7. Enhanced GC–O workflows for detailed sensory evaluation [sepsolve.com]

- 8. encyclopedia.pub [encyclopedia.pub]

- 9. The Transduction of Olfactory Signals - Neuroscience - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 10. Mammalian olfactory receptors: pharmacology, G protein coupling and desensitization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Olfactory receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. annualreviews.org [annualreviews.org]

- 13. G proteins and olfactory signal transduction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Odorant Receptor 51E2 Agonist β-ionone Regulates RPE Cell Migration and Proliferation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Olfactory receptor - Wikipedia [en.wikipedia.org]

- 16. researchgate.net [researchgate.net]

- 17. Enantioselective synthesis and olfactory evaluation of bicyclic alpha- and gamma-ionone derivatives: the 3D arrangement of key molecular features relevant to the violet odor of ionones - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Discovery and History of Gamma-Ionone Isomers

Abstract

This technical guide provides a comprehensive overview of the discovery, history, synthesis, and physicochemical properties of γ-ionone isomers. It is intended for researchers, scientists, and drug development professionals, offering detailed experimental protocols, quantitative data, and an exploration of the biological activities and associated signaling pathways of these important fragrance and potential therapeutic compounds. This document consolidates historical context with modern synthetic and analytical methodologies, presenting data in a structured format for ease of comparison and application in a research setting.

Introduction

The ionones are a class of terpenoid ketones renowned for their characteristic violet and woody scents, making them cornerstones of the fragrance industry. Among the constitutional isomers—alpha (α), beta (β), and gamma (γ)—γ-ionone is distinguished by its exocyclic double bond, which imparts greater thermal stability and a unique woody-floral aroma.[1] Beyond its olfactory significance, γ-ionone and its derivatives are subjects of research for their potential biological activities, including anti-inflammatory and antimicrobial effects.[1] This guide delves into the historical discovery of ionones, the specific chemistry of the γ-isomer, its stereoisomeric forms, and the methodologies for its synthesis, separation, and characterization.

Discovery and History

The journey of the ionones began in 1893, when Ferdinand Tiemann and Paul Krüger, while investigating the scent of violets, achieved the first synthesis of what would be later known as a mixture of ionone isomers.[2][3] Their work, which marked a pivotal moment in fragrance chemistry, involved the acid-catalyzed cyclization of pseudoionone.[2] Pseudoionone itself was synthesized through the aldol condensation of citral with acetone.[2] The initial synthesis produced a mixture of α- and β-ionone, with the specific isomer ratio being dependent on the acidic conditions employed.[4] The isolation and characterization of the rarer γ-isomer followed as analytical techniques advanced and the subtleties of the cyclization reaction were further elucidated. The name "ionone" is derived from the Greek word "ion" for violet.

Physicochemical Properties of γ-Ionone Isomers

γ-Ionone is a chiral molecule, existing as two enantiomers: (R)-(-)-γ-ionone and (S)-(+)-γ-ionone. These enantiomers exhibit distinct olfactory properties, highlighting the stereospecificity of olfactory receptors. The physicochemical properties of γ-ionone are summarized in the tables below.

Table 1: General Physicochemical Properties of γ-Ionone

| Property | Value | Reference(s) |

| Molecular Formula | C₁₃H₂₀O | [5] |

| Molecular Weight | 192.30 g/mol | [5] |

| CAS Number | 79-76-5 | [5] |

| Appearance | Colorless to pale yellow liquid | - |

| Boiling Point | 267-268 °C at 760 mmHg | [5] |

| Density | 0.932-0.935 g/cm³ at 20°C | - |

| Refractive Index | 1.497-1.501 at 20°C | - |

Table 2: Olfactory Properties of γ-Ionone Enantiomers

| Enantiomer | Odor Description | Odor Threshold (in air) | Reference(s) |

| (R)-(-)-γ-Ionone | Weak green, fruity, pineapple-like with metallic and slightly woody, ionone-type nuances. | 11 ppb | [6] |

| (S)-(+)-γ-Ionone | Linear, very pleasant, floral, green, woody with a natural violet tonality; the most powerful and pleasant isomer. | 0.07 ppb | [6] |

Experimental Protocols

Synthesis of γ-Ionone

The traditional synthesis of ionones involves a two-step process: the synthesis of pseudoionone followed by its acid-catalyzed cyclization. The yield of the γ-isomer is highly dependent on the reaction conditions of the cyclization step. More modern methods have been developed for a more selective synthesis.

This protocol is adapted from a general procedure for the aldol condensation of citral and acetone.[2]

Materials:

-

Citral

-

Acetone

-

41% aqueous solution of sodium hydroxide

-

1% hydrochloric acid

-

Anhydrous sodium sulfate

-

2000 mL flask

-

Stirring apparatus

-

Water bath

Procedure:

-

To a 2000 mL flask, add 722 g of acetone and 27 g of a 41% aqueous solution of sodium hydroxide.

-

While stirring at room temperature, add 500 g of citral to the mixture.

-

Heat the mixture using a water bath and continue stirring for 1.5 hours at 40°C.

-

After the reaction, separate the aqueous layer.

-

Neutralize the organic layer with a 1% hydrochloric acid solution.

-

Wash the organic layer with distilled water and dry it over anhydrous sodium sulfate.

-

Remove any residual acetone by distillation.

-

The crude pseudoionone can be purified by vacuum rectification.

The cyclization of pseudoionone yields a mixture of α-, β-, and γ-ionone. The use of specific acid catalysts can favor the formation of the γ-isomer. Boron trifluoride (BF₃) is often cited as a catalyst that can promote the formation of γ-ionone.[1]

Materials:

-

Pseudoionone

-

Aprotic solvent (e.g., toluene)

-

Boron trifluoride etherate (BF₃·OEt₂)

-

Aqueous sodium bicarbonate solution

-

Anhydrous magnesium sulfate

Procedure:

-

Dissolve pseudoionone in an aprotic solvent like toluene in a reaction flask under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to a low temperature (e.g., -20°C to 0°C).

-

Slowly add boron trifluoride etherate to the stirred solution. The amount of catalyst will influence the isomer ratio.

-

Monitor the reaction progress using a suitable analytical technique, such as gas chromatography (GC), to determine the optimal reaction time for maximizing the γ-ionone yield.

-

Once the desired conversion is achieved, quench the reaction by adding a cold aqueous sodium bicarbonate solution.

-

Separate the organic layer, wash it with water and brine, and dry it over anhydrous magnesium sulfate.

-

Remove the solvent under reduced pressure to obtain the crude mixture of ionone isomers.

Separation of γ-Ionone Isomers

The separation of γ-ionone from the α and β isomers can be achieved by fractional distillation under reduced pressure, exploiting the differences in their boiling points.

Protocol for Fractional Distillation of Ionone Isomers:

-

Set up a fractional distillation apparatus with a vacuum source. Use a fractionating column with high efficiency (e.g., a Vigreux or packed column).

-

Place the crude ionone mixture into the distillation flask.

-

Begin heating the flask gently under reduced pressure.

-

Collect the fractions based on their boiling points. The exact boiling points will depend on the pressure. Generally, α-ionone has a slightly lower boiling point than γ-ionone, which in turn has a lower boiling point than β-ionone.

-

Analyze the collected fractions by GC to determine their composition and pool the fractions rich in γ-ionone.

Enantioselective Synthesis and Separation

Obtaining enantiomerically pure γ-ionone often involves chemo-enzymatic methods, such as the lipase-mediated kinetic resolution of a precursor.

Protocol for Lipase-Mediated Kinetic Acetylation of γ-Ionol: [1]

-

Racemic γ-ionol (the alcohol precursor to γ-ionone) is dissolved in an appropriate organic solvent.

-

An acyl donor, such as vinyl acetate, is added to the solution.

-

A lipase, for example, from Pseudomonas cepacia, is added as the catalyst.

-

The reaction is stirred at a controlled temperature, and the progress is monitored by chiral GC or HPLC. The lipase will selectively acylate one enantiomer of γ-ionol, leaving the other unreacted.

-

After a certain conversion (ideally around 50%), the reaction is stopped.

-

The enzyme is filtered off, and the mixture containing the acetylated enantiomer and the unreacted alcohol enantiomer is separated by column chromatography.

-

The separated acetate and alcohol can then be individually converted to the corresponding enantiomers of γ-ionone through oxidation.

Spectroscopic and Chromatographic Analysis

Mass Spectrometry (MS)

The mass spectrum of γ-ionone provides a characteristic fragmentation pattern that allows for its identification. The major fragments observed in the electron ionization (EI) mass spectrum are detailed below.

Table 3: Mass Spectrometry Fragmentation of γ-Ionone

| m/z | Proposed Fragment Structure/Identity | Fragmentation Pathway |

| 192 | [M]⁺˙ (Molecular Ion) | - |

| 177 | [M - CH₃]⁺ | Loss of a methyl radical |

| 149 | [M - C₃H₇]⁺ | Loss of a propyl radical |

| 136 | [M - C₄H₈]⁺˙ | Retro-Diels-Alder reaction |

| 121 | [C₉H₁₃]⁺ | Cleavage of the butenone side chain |

| 107 | [C₈H₁₁]⁺ | Further fragmentation |

| 93 | [C₇H₉]⁺ | Further fragmentation |

| 43 | [CH₃CO]⁺ | Acylium ion from the side chain (often the base peak) |

Data interpreted from NIST WebBook and general ionone fragmentation patterns.[7]

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H and ¹³C NMR spectroscopy are essential for the structural elucidation of γ-ionone. The chemical shifts provide detailed information about the connectivity of atoms.

Table 4: ¹H and ¹³C NMR Data for γ-Ionone (Predicted)

| Position | ¹³C Chemical Shift (ppm) | ¹H Chemical Shift (ppm) | Multiplicity |

| 1 | ~108 | ~4.7, ~4.5 | m |

| 2 | ~35 | ~2.1 | m |

| 3 | ~25 | ~1.6 | m |

| 4 | ~33 | ~1.4 | m |

| 5 | ~50 | ~2.4 | m |

| 6 | ~150 | - | - |

| 7 | ~28 | ~1.0 | s |

| 8 | ~28 | ~1.0 | s |

| 9 | ~135 | ~6.8 | d |

| 10 | ~145 | ~6.1 | d |

| 11 | ~198 | - | - |

| 12 | ~27 | ~2.3 | s |

| 13 | ~33 | ~1.0 | s |

Biological Activity and Signaling Pathways

While much of the research on the biological effects of ionones has focused on the β-isomer, the structural similarity suggests that γ-ionone may share some of these activities. The primary mechanism of action for β-ionone's anti-inflammatory and anti-proliferative effects is through the activation of the ectopic olfactory receptor OR51E2.[8][9]

Activation of OR51E2 by β-ionone in various cell types, including prostate cancer cells and melanocytes, triggers a G-protein-coupled signaling cascade.[8][9] This leads to an increase in intracellular calcium concentration ([Ca²⁺]i). The rise in calcium then activates downstream signaling pathways, including the mitogen-activated protein kinase (MAPK) pathways (such as ERK, p38, and JNK) and modulates the activity of transcription factors like NF-κB.[10][11]

The anti-inflammatory effects of β-ionone have been demonstrated to involve the suppression of pro-inflammatory mediators like nitric oxide (NO), prostaglandin E2 (PGE₂), and tumor necrosis factor-alpha (TNF-α) through the inhibition of the NF-κB and MAPK pathways.[10][11] Given its structural similarity, it is plausible that γ-ionone could also interact with olfactory receptors or other cellular targets to exert similar anti-inflammatory effects. However, specific studies on the signaling pathways of γ-ionone are currently limited.

Visualizations

Synthesis Workflow

Caption: Workflow for the synthesis and separation of γ-ionone.

Enantioselective Resolution Workflow

Caption: Chemo-enzymatic resolution of γ-ionol enantiomers.

Proposed Signaling Pathway

References

- 1. researchgate.net [researchgate.net]

- 2. img.perfumerflavorist.com [img.perfumerflavorist.com]

- 3. fraterworks.com [fraterworks.com]

- 4. Anti-Inflammatory Potential of 3-Hydroxy-β-Ionone from Moringa oleifera: Decreased Transendothelial Migration of Monocytes Through an Inflamed Human Endothelial Cell Monolayer by Inhibiting the IκB-α/NF-κB Signaling Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Ion Types and Fragmentation Patterns in Mass Spectrometry - Creative Proteomics [creative-proteomics.com]

- 7. repository.aaup.edu [repository.aaup.edu]

- 8. news.rub.de [news.rub.de]

- 9. researchgate.net [researchgate.net]

- 10. β-Ionone attenuates LPS-induced pro-inflammatory mediators such as NO, PGE2 and TNF-α in BV2 microglial cells via suppression of the NF-κB and MAPK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

(-)-Gamma-Ionone: A Technical Guide on Potential Therapeutic Applications

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Scientific research into the therapeutic applications of ionones has predominantly focused on the β-ionone isomer. Consequently, this document leverages the extensive data available for β-ionone to illustrate the potential therapeutic avenues for the ionone scaffold, including (-)-gamma-ionone. Direct experimental evidence for the therapeutic efficacy of this compound is currently limited, and this guide serves to highlight its potential based on the activities of its isomers and to provide a framework for future research.

Introduction

Ionones are a class of terpenoids responsible for the characteristic aroma of violets and are found in various essential oils. They exist in several isomeric forms, primarily alpha-, beta-, and gamma-ionone, which differ in the position of the double bond in their cyclohexene ring. While all isomers contribute to the fragrance profile of many plants, emerging research has highlighted their potential as bioactive molecules with therapeutic relevance.

This compound, a less common isomer, is characterized by an exocyclic double bond, which confers greater thermal stability compared to its alpha-isomer.[1] While its primary commercial use is in the flavor and fragrance industry, preliminary investigations suggest potential biological activities, including antimicrobial and anti-inflammatory effects.[1] This technical guide provides a comprehensive overview of the current understanding of the therapeutic potential of the ionone scaffold, with a specific focus on areas that may be relevant for this compound research and development.

Potential Therapeutic Applications

The therapeutic potential of ionones, largely extrapolated from studies on β-ionone, spans several key areas of interest for drug development.

Anti-Cancer Activity

A significant body of research points to the anti-proliferative and pro-apoptotic effects of β-ionone across various cancer cell lines. These effects are often mediated through the modulation of key signaling pathways involved in cell cycle regulation and apoptosis.

Anti-Inflammatory Properties

β-Ionone has demonstrated notable anti-inflammatory effects by inhibiting the production of pro-inflammatory mediators. This suggests a potential role for ionone isomers in the management of inflammatory conditions.

Neuroprotective Potential

While direct evidence for this compound is not yet available, the broader class of terpenes and some ionone derivatives are being investigated for their neuroprotective effects. A Korean patent suggests the use of ionone isomers, including gamma-ionone, in compositions for anti-stress, antidepressant, or anxiolytic purposes, indicating a potential role in neurological and psychological conditions.

Quantitative Data on Ionone Bioactivity

The following table summarizes key quantitative data from studies on ionone isomers, primarily β-ionone, to provide a comparative baseline for future investigations into this compound.

| Isomer | Target/Assay | Cell Line/Model | Result | Reference |

| β-Ionone | Anti-proliferative | Human Leukemia (K562) | Dose-dependent inhibition of proliferation (significant at 25 µM) | [2] |

| β-Ionone | Apoptosis Induction | Human Leukemia (K562) | Increased apoptosis at 200 µM | [2] |

| β-Ionone | Cell Cycle Arrest | Breast Cancer (MCF-7) | G1/G0 phase arrest | [3] |

| β-Ionone | Cell Cycle Arrest | Human Colon Cancer | G1 phase arrest | [3] |

| β-Ionone | Cell Cycle Arrest | Prostate Cancer (DU145, PC-3) | G1 phase arrest | [3] |

| β-Ionone | Inhibition of NO, PGE2, TNF-α | LPS-stimulated BV2 microglia | Significant inhibition | [3] |

| Ionone Alkaloid Isomer | Anti-metastatic | Human Breast Cancer | IC50 = 0.512 ± 0.093 μM | [4] |

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of research. The following protocols are based on key experiments conducted with β-ionone and can serve as a template for studying this compound.

Cell Proliferation Assay (MTT Assay)

This protocol is adapted from a study on the anti-proliferative effects of β-ionone on K562 human leukemia cells.[2]

-

Cell Culture: K562 cells are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics, and maintained in a humidified incubator at 37°C with 5% CO2.

-

Treatment: Cells are seeded in 96-well plates and treated with various concentrations of the test compound (e.g., this compound) for specified time intervals (e.g., 24, 48, 72, 96 hours).

-

MTT Incubation: After the treatment period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well and incubated to allow for the formation of formazan crystals by metabolically active cells.

-

Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader. Cell viability is calculated as a percentage of the untreated control.

Apoptosis Assay (Hoechst Staining and Flow Cytometry)

This protocol is for assessing the induction of apoptosis, as demonstrated in studies with β-ionone.[2]

-

Cell Treatment: Cells are treated with the test compound at various concentrations for a defined period.

-

Hoechst Staining: Cells are harvested, washed, and stained with Hoechst 33342, a fluorescent dye that binds to DNA. Apoptotic cells will show condensed or fragmented nuclei.

-

Flow Cytometry: For quantitative analysis, cells are stained with Annexin V-FITC and Propidium Iodide (PI). Annexin V binds to phosphatidylserine on the outer leaflet of the plasma membrane of apoptotic cells, while PI stains necrotic cells. The stained cells are then analyzed by flow cytometry to quantify the percentage of apoptotic and necrotic cells.

Anti-Inflammatory Assay (Nitric Oxide Production in Macrophages)

This protocol is based on the evaluation of the anti-inflammatory activity of compounds in lipopolysaccharide (LPS)-stimulated macrophages.

-

Cell Culture: RAW 264.7 macrophage cells are cultured in an appropriate medium.

-

Treatment and Stimulation: Cells are pre-treated with various concentrations of the test compound for a specified time, followed by stimulation with LPS to induce an inflammatory response.

-

Nitrite Measurement (Griess Assay): The production of nitric oxide (NO) is assessed by measuring the accumulation of its stable metabolite, nitrite, in the culture supernatant using the Griess reagent.

-

Data Analysis: The absorbance is measured at a specific wavelength, and the concentration of nitrite is determined from a standard curve. The inhibitory effect of the compound on NO production is then calculated.

Signaling Pathways and Mechanisms of Action

Research on β-ionone has begun to elucidate the molecular mechanisms underlying its biological activities. These pathways provide a valuable starting point for investigating the mechanism of action of this compound.

Olfactory Receptor (OR51E2) Activation

One of the key identified mechanisms for β-ionone is its interaction with the olfactory receptor OR51E2, which is ectopically expressed in various tissues, including prostate cancer cells.[3] Activation of this G-protein coupled receptor can trigger downstream signaling cascades.

References

For Researchers, Scientists, and Drug Development Professionals

An In-depth Technical Guide on the Degradation Products and Pathways of (-)-gamma-Ionone

This technical guide provides a comprehensive overview of the degradation of this compound, focusing on its microbial and abiotic degradation pathways, the resulting products, and the experimental methodologies used to study these transformations.

Introduction to this compound

This compound is a naturally occurring C13 apocarotenoid, a class of compounds derived from the oxidative degradation of carotenoids.[1] It is an isomer of ionone, characterized by an exocyclic double bond, which contributes to its higher thermal stability compared to the alpha-isomer.[2] Possessing a distinctive woody-floral scent, this compound is a valuable ingredient in the flavor and fragrance industry.[2] Its biotransformation is of significant interest for the production of novel, high-value aroma compounds.[1]

Microbial Degradation of this compound

The microbial degradation of this compound primarily proceeds through biotransformation, where microorganisms, particularly fungi, modify the molecule through oxidative and reductive reactions.[2] These transformations are of interest for producing derivatives with unique flavor and fragrance profiles.

Fungal Biotransformation

Several fungal species have been shown to effectively transform this compound. The primary pathways involve hydroxylation, oxidation of alcohols to ketones, and reduction of the butenone side chain. Key fungal genera involved in these transformations include Aspergillus, Penicillium, and Yarrowia.[1]

The main degradation products identified from the fungal biotransformation of this compound are:

-

2-hydroxy-gamma-ionone: Resulting from the hydroxylation of the C-2 position of the cyclohexene ring.

-

3-hydroxy-gamma-ionone: Formed by the hydroxylation of the C-3 position.

-

Dihydro-gamma-ionone: Produced by the reduction of the double bond in the butenone side chain.

-

Dihydro-gamma-ionol: Resulting from the reduction of both the ketone and the side-chain double bond.

The biotransformation pathways are influenced by the specific fungal strain and the culture conditions. For instance, Aspergillus niger is efficient at oxidizing the 2 and 3 positions of the gamma-ionone ring, while for Penicillium corylophilum and Yarrowia lipolytica, reductive pathways are more prominent.[1]

Signaling Pathways in Microbial Degradation

The degradation of this compound by microorganisms involves a series of enzymatic reactions. The initial step is typically a hydroxylation reaction catalyzed by cytochrome P450 monooxygenases.[2] The position of the double bond in the cyclohexene ring of gamma-ionone directs the site of hydroxylation, with the C-2 position being a primary target for allylic oxidation.[2]

References

The Enigmatic Signal: A Technical Guide to the Putative Role of (-)-γ-Ionone in Plant Signaling Pathways

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

(-)-γ-Ionone, a volatile apocarotenoid, represents a frontier in the study of plant signaling molecules. While its isomers, particularly β-ionone, are recognized for their roles in plant defense, stress response, and development, the specific functions of (-)-γ-ionone remain largely uncharacterized. This technical guide synthesizes the current understanding of ionone biosynthesis and signaling, leveraging data from related compounds to build a predictive framework for the signaling pathways involving (-)-γ-ionone. We highlight the critical knowledge gaps and provide detailed experimental protocols to facilitate future research into this potentially significant signaling molecule. This document serves as a foundational resource for researchers aiming to elucidate the role of (-)-γ-ionone and exploit its potential in agriculture and pharmacology.

Introduction: The Apocarotenoid Landscape

Apocarotenoids are a diverse class of signaling molecules derived from the oxidative cleavage of carotenoids.[1] They play pivotal roles in a multitude of physiological processes in plants, from development to environmental stress responses.[2][3] Well-known apocarotenoids include the phytohormones abscisic acid (ABA) and strigolactones.[2] Volatile apocarotenoids, such as the ionones, act as infochemicals in plant-plant and plant-insect interactions, and as endogenous signaling molecules.[4] The ionone family, characterized by a C13 skeleton, includes α-, β-, and γ-isomers, with the position of the double bond in the cyclohexyl ring being the distinguishing feature.[5] While β-ionone has been the subject of considerable research, the biological significance of γ-ionone, and specifically its levorotatory enantiomer (-)-γ-ionone, is an emerging area of investigation. The stereochemistry of ionones is known to be a critical determinant of their biological activity, as evidenced by the distinct olfactory perception of their enantiomers in humans, suggesting a potential for stereospecific interactions with plant receptors.[6]

Biosynthesis of (-)-γ-Ionone: A Putative Pathway

The biosynthesis of ionones is initiated by the enzymatic cleavage of carotenoids by a class of enzymes known as carotenoid cleavage dioxygenases (CCDs).[7] While the production of α-ionone and β-ionone originates from the cleavage of α-carotene and β-carotene, respectively, it is hypothesized that γ-ionone is derived from the cleavage of γ-carotene.[8][9] γ-Carotene is an intermediate in the biosynthesis of cyclized carotenoids in plants.[8] The specific CCD enzyme responsible for the cleavage of γ-carotene to yield γ-ionone has not yet been definitively identified.

Putative Signaling Pathways of (-)-γ-Ionone

Due to the lack of direct experimental evidence for (-)-γ-ionone signaling, we propose potential pathways based on the known signaling mechanisms of the more extensively studied β-ionone and other volatile organic compounds (VOCs). These pathways are presented as a hypothetical framework to guide future research.

Perception and Early Signaling Events

The perception of volatile signals in plants is a complex process that is not yet fully understood. It is likely that (-)-γ-ionone, as a volatile compound, is perceived at the cell membrane, potentially by specific receptors. This initial perception is expected to trigger a cascade of early signaling events, including ion fluxes and the generation of reactive oxygen species (ROS). A rapid and transient increase in cytosolic Ca²⁺ is a common early response to various stimuli, including some VOCs.[10]

Crosstalk with Phytohormone Signaling Pathways

Plant hormone signaling is characterized by intricate crosstalk, allowing for fine-tuned responses to developmental and environmental cues. It is plausible that (-)-γ-ionone signaling intersects with major phytohormone pathways, such as those of jasmonic acid (JA), salicylic acid (SA), and abscisic acid (ABA), which are central to plant defense and stress responses. For instance, β-ionone has been shown to modulate the levels of these hormones.

Quantitative Data on Ionone Activity

To date, there is a notable absence of quantitative data specifically for (-)-γ-ionone's effects on plant signaling and physiology. The following table summarizes available data for β-ionone, which can serve as a preliminary reference for designing experiments with (-)-γ-ionone.

| Ionone Isomer | Plant Species | Experimental System | Concentration | Observed Effect | Reference |

| β-Ionone | Iris pallida | In vitro bioassay | 23.0 µg/mL | 50% inhibition of growth in various weed and plant species. | [11] |

| β-Ionone | Various | In vitro bioassay | 11.8–31.7 µg/mL (EC₅₀) | Inhibition of radicle and hypocotyl elongation. | [11] |

Detailed Experimental Protocols

To facilitate research into the role of (-)-γ-ionone, this section provides detailed methodologies for key experiments.

Analysis of Endogenous and Emitted (-)-γ-Ionone by GC-MS

This protocol is for the qualitative and quantitative analysis of (-)-γ-ionone in plant tissues and headspace.[12]

5.1.1. Sample Preparation

-

Tissue Extraction: Freeze 100-500 mg of plant tissue in liquid nitrogen and grind to a fine powder. Extract with 1-2 mL of a suitable solvent (e.g., hexane or dichloromethane) containing an internal standard (e.g., 1-octanol). Vortex vigorously and centrifuge to pellet debris.

-

Headspace Volatile Collection: Enclose the plant material in a sealed glass chamber. Use a solid-phase microextraction (SPME) fiber (e.g., PDMS/DVB) to adsorb volatiles from the headspace for a defined period (e.g., 1-24 hours). Alternatively, pull air from the chamber through a cartridge containing an adsorbent resin (e.g., Porapak Q or Tenax TA).

5.1.2. GC-MS Analysis

-

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).

-

Oven Temperature Program: Start at 40°C for 2 min, ramp to 240°C at 5°C/min, and hold for 5 min.

-

Injection: For liquid samples, inject 1 µL in splitless mode. For SPME, desorb the fiber in the injection port at 250°C for 2 min. For adsorbent traps, use a thermal desorption unit.

-

MS Parameters: Electron ionization (EI) at 70 eV. Scan range of m/z 40-400.

-

Identification and Quantification: Identify (-)-γ-ionone by comparing its mass spectrum and retention time with an authentic standard. Quantify using the peak area of a characteristic ion relative to the internal standard.

Gene Expression Analysis by qRT-PCR

This protocol details the measurement of changes in gene expression in response to (-)-γ-ionone treatment.[13][14][15][16]

5.2.1. Plant Treatment and RNA Extraction

-

Expose plants to a defined concentration of volatile (-)-γ-ionone in a sealed chamber for various time points (e.g., 0, 1, 3, 6, 12, 24 hours).

-

Harvest treated and control tissues and immediately freeze in liquid nitrogen.

-

Extract total RNA using a commercial kit or a standard Trizol-based protocol.

5.2.2. cDNA Synthesis

-

Treat RNA samples with DNase I to remove genomic DNA contamination.

-

Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcriptase enzyme and oligo(dT) or random primers.

5.2.3. Quantitative Real-Time PCR (qRT-PCR)

-

Prepare a reaction mix containing cDNA template, gene-specific forward and reverse primers for target genes (e.g., key genes in JA, SA, ABA pathways) and a reference gene (e.g., Actin or Ubiquitin), and a SYBR Green-based qPCR master mix.

-

Perform the qPCR reaction in a real-time PCR cycler. A typical program includes an initial denaturation at 95°C for 5 min, followed by 40 cycles of 95°C for 15 s and 60°C for 1 min.

-

Include a melt curve analysis at the end of the run to verify the specificity of the amplification.

-

Calculate the relative gene expression using the 2-ΔΔCt method.

In Vivo Calcium Imaging

This protocol allows for the visualization of cytosolic Ca²⁺ dynamics in response to (-)-γ-ionone.[10][17][18][19]

5.3.1. Plant Material

-

Use transgenic plants expressing a genetically encoded calcium sensor, such as aequorin or a FRET-based sensor like YC3.6.

5.3.2. Imaging Setup

-

Mount seedlings or tissue explants on a microscope slide in a perfusion chamber.

-

Use a confocal or fluorescence microscope equipped with the appropriate lasers and filters for the specific calcium sensor.

5.3.3. (-)-γ-Ionone Application and Imaging

-

Prepare a solution of (-)-γ-ionone in a suitable solvent (e.g., DMSO) and dilute it in the imaging buffer.

-

Perfuse the sample with the (-)-γ-ionone solution while continuously acquiring images.

-

Capture a baseline fluorescence before application and monitor the changes in fluorescence intensity or FRET ratio over time.

5.3.4. Data Analysis

-

Quantify the changes in fluorescence to represent the relative changes in cytosolic Ca²⁺ concentration.

Future Directions and Conclusion

The study of (-)-γ-ionone in plant signaling is a nascent field with immense potential. The clear structural and olfactory distinctions between ionone isomers strongly suggest that (-)-γ-ionone may possess unique biological activities in plants. Future research should prioritize:

-

Identification of the specific CCD enzyme(s) responsible for γ-ionone biosynthesis.

-

Elucidation of the receptor(s) that perceive (-)-γ-ionone.

-

Comprehensive transcriptomic and metabolomic analyses to identify the downstream signaling components and metabolic responses.

-

Investigation of the physiological roles of (-)-γ-ionone in plant development, stress responses, and interactions with other organisms.

This technical guide provides a roadmap for researchers to navigate this exciting area of plant biology. By adapting established protocols and leveraging the knowledge from related apocarotenoids, the scientific community can begin to unravel the signaling pathways of (-)-γ-ionone, paving the way for its potential application in enhancing crop resilience and developing novel bioactive compounds.

References

- 1. The synthesis and anti-metastatic effects of optical isomers of ionone alkaloid 9-(N,N-dimethyl)-4,7-megastigmedien-3-one - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. The GC/MS Analysis of Volatile Components Extracted by Different Methods from Exocarpium Citri Grandis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. β-Ionone: Its Occurrence and Biological Function and Metabolic Engineering - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Ionone - Wikipedia [en.wikipedia.org]

- 6. The gamma-Ionones [leffingwell.com]

- 7. researchgate.net [researchgate.net]

- 8. γ-Carotene - Wikipedia [en.wikipedia.org]

- 9. Vitamin A - Wikipedia [en.wikipedia.org]

- 10. Video 1: Real-time Ca2+ imaging of Arabidopsis exposed to VOCs from insect-damaged plants [VIDEO] | EurekAlert! Science News Releases [eurekalert.org]

- 11. mdpi.com [mdpi.com]

- 12. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. pga.mgh.harvard.edu [pga.mgh.harvard.edu]

- 16. Frontiers | Genome-wide identification and functional characterization of the two-component system gene family in petunia reveals roles in hormone signaling and stress response [frontiersin.org]

- 17. mdpi.com [mdpi.com]

- 18. Calcium imaging: a technique to monitor calcium dynamics in biological systems - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Calcium Live Imaging at Multi-Scales from Cellular to Organ Level in Arabidopsis thaliana - PubMed [pubmed.ncbi.nlm.nih.gov]

The Architecture of Aroma: A Technical Guide to the Biosynthesis of Ionones from Carotenoid Degradation

For Researchers, Scientists, and Drug Development Professionals

Abstract

Ionones, a group of C13-norisoprenoid volatile organic compounds, are significant contributors to the desirable floral and fruity aromas of many plants and essential oils. Their potent sensory properties and potential biological activities have garnered considerable interest in the fields of flavor and fragrance, as well as in pharmaceutical research. The biosynthesis of ionones is intricately linked to the degradation of carotenoids, a process catalyzed by a specific class of enzymes known as Carotenoid Cleavage Dioxygenases (CCDs). This technical guide provides an in-depth exploration of the core biochemical pathways, enzymatic mechanisms, and regulatory networks governing the formation of ionones from carotenoid precursors. Detailed experimental protocols for the analysis of carotenoids and ionones, along with quantitative data on enzyme kinetics and product yields, are presented to facilitate further research and application in this field.

The Core Biosynthetic Pathway: From Carotenoids to Ionones

The formation of ionones is a result of the oxidative cleavage of carotenoids, primarily β-carotene, at the 9,10 and 9',10' positions. This enzymatic reaction is the central step in the biosynthesis of β-ionone.[1][2]

The key enzymes responsible for this transformation are the Carotenoid Cleavage Dioxygenases (CCDs) .[1][3] Specifically, members of the CCD1 and CCD4 subfamilies have been demonstrated to catalyze the cleavage of β-carotene to produce β-ionone.[4][5] CCD enzymes are non-heme iron-dependent oxygenases that utilize molecular oxygen to cleave the polyene chain of carotenoids.[3]

The overall reaction can be summarized as the conversion of a C40 carotenoid into C13 ionone molecules and other smaller fragments.[1] For instance, the symmetrical cleavage of β-carotene by CCD1 yields two molecules of β-ionone and a C14 dialdehyde.[1]

dot graph "Biosynthesis_of_Ionones" { graph [rankdir="LR", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, labeljust="l", nojustify=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];

// Nodes Carotenoid [label="β-Carotene (C40)", fillcolor="#FBBC05", fontcolor="#202124"]; CCD [label="Carotenoid Cleavage\nDioxygenase (CCD1, CCD4)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Ionone [label="β-Ionone (C13)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Byproduct [label="C14-Dialdehyde", fillcolor="#EA4335", fontcolor="#FFFFFF"];

// Edges Carotenoid -> CCD [color="#5F6368"]; CCD -> Ionone [label="O2", color="#5F6368"]; CCD -> Byproduct [color="#5F6368"]; } Caption: The core enzymatic reaction for β-ionone biosynthesis.

Quantitative Data on Ionone Biosynthesis

The efficiency of ionone biosynthesis is dependent on several factors, including the kinetic properties of the specific CCD enzyme, the availability of the carotenoid substrate, and the cellular environment.

Table 1: Kinetic Parameters of Selected Carotenoid Cleavage Dioxygenases (CCDs)

| Enzyme | Substrate | K_m_ (mM) | V_max_ (U/mg) | k_cat_ (s⁻¹) | k_cat_/K_m_ (mM⁻¹·s⁻¹) | Reference |

| Morus notabilis MnCCD1 | β-apo-8'-carotenal | 0.83 | 72.5 | - | - | [6] |

| Olea europaea OeCCD1 | β-apo-8'-carotenal | 0.82 | 2.30 | 3.35 | 4.09 | [7] |

| Ipomoea nil InCCD1 | β-apo-8'-carotenal | 0.69 | 1.22 | 1.82 | 2.64 | [7] |

Note: U is defined as the amount of enzyme that catalyzes the formation of 1 nmol of product per minute.

Table 2: β-Ionone Production in Engineered Yarrowia lipolytica Strains

| Strain | Key Genetic Modification | β-Ionone Titer (g/L) | Productivity (mg/L/h) | Reference |

| YLBI3120 | Modified PhCCD1 | 4.0 | 13.9 | [8][9] |

| Engineered Strain | Modular engineering of acetyl-CoA and MVA pathways | ~1.0 | - | [10] |

Table 3: Ionone Concentration in Selected Plant Tissues

| Plant Species | Tissue | Compound | Concentration | Reference |

| Fragaria x ananassa (Strawberry) | Flower | β-Ionone | Trace - 0.2 ng/g | [11] |

| Fragaria x ananassa (Strawberry) | Flower | Dihydro-β-ionone | Trace - 0.3 ng/g | [11] |

| Daucus carota (Carrot) | Root (Orange) | β-Ionone | Present | [9][12] |

| Lycopersicon esculentum (Tomato) | Fruit | β-Ionone | Present | [9][12] |

| Osmanthus fragrans | Flower | β-Ionone | Major component | [9][12] |

| Rosa bourboniana | Flower | β-Ionone | Present | [9][12] |

Regulation of Ionone Biosynthesis

The biosynthesis of ionones is tightly regulated at the transcriptional level, with environmental cues such as light and hormonal signals playing a crucial role.

Light Signaling Pathway

Light is a primary environmental signal that influences carotenoid biosynthesis and, consequently, ionone production. Photoreceptors like phytochromes (PHY) and cryptochromes (CRY) perceive light signals and initiate a signaling cascade that regulates the expression of key carotenoid biosynthesis genes, including Phytoene Synthase (PSY).[1][2][13]

In the dark, transcription factors known as PHYTOCHROME-INTERACTING FACTORs (PIFs) repress the expression of PSY.[13][14][15] Upon light exposure, phytochromes become activated and trigger the degradation of PIFs, leading to the de-repression of PSY and the activation of carotenoid biosynthesis.[13][14][15] Concurrently, the transcription factor ELONGATED HYPOCOTYL 5 (HY5), which is stabilized in the light, acts as a positive regulator of carotenoid biosynthesis genes.[13]

dot graph "Light_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, labeljust="l", nojustify=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];

// Nodes Light [label="Light", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Phytochrome [label="Phytochrome (PHY)\nCryptochrome (CRY)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; PIFs [label="PIFs", fillcolor="#EA4335", fontcolor="#FFFFFF"]; HY5 [label="HY5", fillcolor="#34A853", fontcolor="#FFFFFF"]; PSY [label="Phytoene Synthase (PSY)\nGene Expression", fillcolor="#FFFFFF", fontcolor="#202124"]; Carotenoids [label="Carotenoid Biosynthesis", fillcolor="#FFFFFF", fontcolor="#202124"]; CCD [label="CCD Gene Expression", fillcolor="#FFFFFF", fontcolor="#202124"]; Ionones [label="Ionone Biosynthesis", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges Light -> Phytochrome [color="#5F6368"]; Phytochrome -> PIFs [arrowhead=tee, label="Degradation", color="#5F6368"]; Phytochrome -> HY5 [label="Stabilization", color="#5F6368"]; PIFs -> PSY [arrowhead=tee, label="Repression", color="#5F6368"]; HY5 -> PSY [label="Activation", color="#5F6368"]; PSY -> Carotenoids [color="#5F6368"]; Carotenoids -> CCD [color="#5F6368"]; CCD -> Ionones [color="#5F6368"]; } Caption: Simplified light signaling pathway regulating carotenoid and ionone biosynthesis.

Abscisic Acid (ABA) Signaling Pathway

The plant hormone abscisic acid (ABA) is also involved in the regulation of carotenoid degradation. The core ABA signaling pathway involves the ABA receptors (PYR/PYL/RCAR), PROTEIN PHOSPHATASES 2C (PP2Cs), and SNF1-RELATED PROTEIN KINASES 2 (SnRK2s).[16][17][18] Under stress conditions that trigger ABA accumulation, ABA binds to its receptors, leading to the inhibition of PP2Cs.[16][17][18] This allows for the activation of SnRK2s, which then phosphorylate and activate downstream transcription factors, such as ABRE-binding factors (ABFs).[16][17] These transcription factors can then bind to the promoters of target genes, including CCD genes, to regulate their expression.[16]

dot graph "ABA_Signaling_Pathway" { graph [rankdir="TB", splines=ortho, nodesep=0.5, fontname="Arial", fontsize=12, labeljust="l", nojustify=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];

// Nodes ABA [label="Abscisic Acid (ABA)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Receptor [label="PYR/PYL/RCAR Receptors", fillcolor="#FBBC05", fontcolor="#202124"]; PP2C [label="PP2Cs", fillcolor="#4285F4", fontcolor="#FFFFFF"]; SnRK2 [label="SnRK2s", fillcolor="#34A853", fontcolor="#FFFFFF"]; ABF [label="ABF Transcription Factors", fillcolor="#FFFFFF", fontcolor="#202124"]; CCD [label="CCD Gene Expression", fillcolor="#FFFFFF", fontcolor="#202124"]; Ionones [label="Ionone Biosynthesis", fillcolor="#FFFFFF", fontcolor="#202124"];

// Edges ABA -> Receptor [color="#5F6368"]; Receptor -> PP2C [arrowhead=tee, label="Inhibition", color="#5F6368"]; PP2C -> SnRK2 [arrowhead=tee, label="Inhibition", color="#5F6368"]; SnRK2 -> ABF [label="Activation", color="#5F6368"]; ABF -> CCD [label="Regulation", color="#5F6368"]; CCD -> Ionones [color="#5F6368"]; } Caption: Core ABA signaling pathway influencing CCD gene expression.

Experimental Protocols

Extraction and Quantification of Carotenoids from Plant Tissues

This protocol provides a general method for the extraction and quantification of carotenoids from plant material using High-Performance Liquid Chromatography (HPLC).

Materials:

-

Fresh or lyophilized plant tissue

-

Acetone, Hexane, Ethanol (HPLC grade)

-

Butylated hydroxytoluene (BHT)

-

Potassium hydroxide (KOH)

-

Sodium chloride (NaCl)

-

Mortar and pestle or homogenizer

-

Centrifuge

-

Rotary evaporator or nitrogen evaporator

-

HPLC system with a C30 or C18 column and a photodiode array (PDA) detector

-

Carotenoid standards (e.g., β-carotene)

Procedure:

-

Sample Preparation: Homogenize a known weight of fresh or lyophilized plant tissue in a suitable solvent mixture (e.g., hexane:acetone:ethanol 2:1:1, v/v/v) containing an antioxidant like BHT (0.1%).[19]

-

Extraction: Perform the extraction multiple times with the solvent mixture until the plant material is colorless. Pool the solvent extracts.

-

Phase Separation: Add a saturated NaCl solution to the pooled extract to facilitate phase separation. Collect the upper organic phase containing the carotenoids.

-

Saponification (Optional): To remove chlorophylls and esters, the extract can be saponified by adding methanolic KOH. This step should be performed carefully to avoid degradation of carotenoids.[14]

-

Washing and Drying: Wash the organic phase with water to remove residual KOH and other water-soluble impurities. Dry the extract over anhydrous sodium sulfate or by evaporation under a stream of nitrogen.

-

Resuspension: Resuspend the dried carotenoid extract in a known volume of a suitable solvent for HPLC analysis (e.g., MTBE or a mixture of acetonitrile, methanol, and ethyl acetate).[14]

-

HPLC Analysis: Inject the sample into an HPLC system equipped with a C30 column, which is well-suited for separating carotenoid isomers.[2] Use a gradient elution program with a mobile phase typically consisting of a mixture of solvents like methanol, acetonitrile, and methyl tert-butyl ether (MTBE).[2]

-

Quantification: Detect the carotenoids using a PDA detector at their specific maximum absorbance wavelengths (e.g., ~450 nm for β-carotene).[13] Quantify the carotenoids by comparing the peak areas to a standard curve generated with known concentrations of carotenoid standards.[13]

dot graph "Carotenoid_Extraction_Workflow" { graph [rankdir="TB", splines=ortho, nodesep=0.3, fontname="Arial", fontsize=12, labeljust="l", nojustify=true, bgcolor="#F1F3F4"]; node [shape=box, style="filled", fontname="Arial", fontsize=10, margin=0.2, penwidth=1.5]; edge [fontname="Arial", fontsize=10, arrowhead=vee, penwidth=1.5];